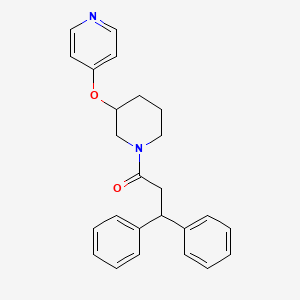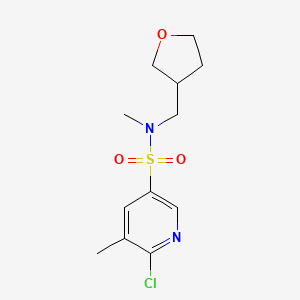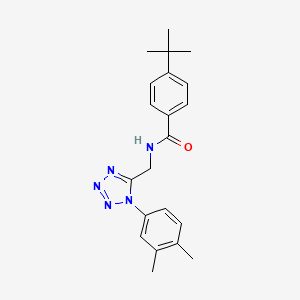
3,3-Diphenyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Diphenyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one is a complex organic compound that features a piperidine ring, a pyridine moiety, and a diphenylpropane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diphenyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Pyridine Moiety: The pyridine moiety is introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with a suitable leaving group on the piperidine ring.
Formation of the Diphenylpropane Backbone: The diphenylpropane backbone is constructed through Friedel-Crafts alkylation reactions, where benzene derivatives react with propanone derivatives in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
3,3-Diphenyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine moiety, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridine derivatives with halides or tosylates in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
3,3-Diphenyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,3-Diphenyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.
類似化合物との比較
Similar Compounds
1,1-Diphenyl-3-(piperidin-1-yl)propan-1-ol: An analog that binds to adenosine receptors and exhibits anticancer properties.
Piperidine Derivatives: A broad class of compounds with diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties.
Uniqueness
3,3-Diphenyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one is unique due to its specific combination of a piperidine ring, pyridine moiety, and diphenylpropane backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
3,3-diphenyl-1-(3-pyridin-4-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c28-25(27-17-7-12-23(19-27)29-22-13-15-26-16-14-22)18-24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11,13-16,23-24H,7,12,17-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTDCRZWSIZLGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2749977.png)
![5-(4-Fluorophenyl)-4-(quinolin-8-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B2749978.png)


![1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B2749981.png)
![2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-phenylethyl)acetamide](/img/structure/B2749982.png)
![2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2749983.png)
![(E)-2-amino-N-phenyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2749988.png)
![2-(4-ethoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2749989.png)
![6-tert-butyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate](/img/structure/B2749990.png)

![methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2749993.png)
![ethyl 4-{[7-(cyanomethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2749994.png)

